(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride
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Overview
Description
AZD4573 hydrochloride is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a transcriptional regulator involved in the elongation phase of transcription by RNA polymerase II. AZD4573 hydrochloride has shown significant potential in the treatment of hematologic malignancies by inducing apoptosis in cancer cells through the suppression of myeloid cell leukemia 1 (MCL-1) protein .
Preparation Methods
The synthesis of AZD4573 hydrochloride involves several key transformations, including enzyme-, iridium-, and palladium-catalyzed reactions. The industrial production of AZD4573 hydrochloride is achieved through a series of steps that ensure high yield and purity. The synthetic route typically involves the preparation of intermediate compounds, followed by the final coupling and purification steps .
Chemical Reactions Analysis
AZD4573 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD4573 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CDK9 in transcriptional regulation.
Biology: It helps in understanding the molecular mechanisms of cell cycle regulation and apoptosis.
Medicine: AZD4573 hydrochloride is being evaluated in clinical trials for the treatment of hematologic malignancies, such as acute myeloid leukemia and multiple myeloma.
Industry: It is used in the development of new therapeutic agents targeting CDK9
Mechanism of Action
AZD4573 hydrochloride exerts its effects by selectively inhibiting CDK9, which leads to the downregulation of short-lived transcripts and labile proteins, including MCL-1. The inhibition of CDK9 results in the suppression of RNA polymerase II phosphorylation, leading to the depletion of MCL-1 and induction of apoptosis in cancer cells. This mechanism makes AZD4573 hydrochloride a promising therapeutic agent for MCL-1-dependent diseases .
Comparison with Similar Compounds
AZD4573 hydrochloride is unique due to its high selectivity and potency against CDK9. Similar compounds include:
AZD5991: Another CDK9 inhibitor that targets MCL-1.
Dinaciclib: A pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Flavopiridol: A non-selective CDK inhibitor with activity against multiple CDKs.
Compared to these compounds, AZD4573 hydrochloride offers a more targeted approach with fewer off-target effects, making it a valuable addition to the arsenal of CDK9 inhibitors .
Properties
Molecular Formula |
C22H29Cl2N5O2 |
---|---|
Molecular Weight |
466.407 |
IUPAC Name |
(1S,3R)-3-acetamido-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide hydrochloride |
InChI |
InChI=1S/C22H28ClN5O2.ClH/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28;/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30);1H/t14-,15+;/m0./s1 |
InChI Key |
OGHGFWVFGFROOF-LDXVYITESA-N |
SMILES |
O=C([C@@H]1C[C@H](NC(C)=O)CCC1)NC2=NC=C(Cl)C(C3=C(CC(C)(C)C4)N4N=C3)=C2.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-4573; AZD 4573; AZD4573; AZD4573 HCl; AZD4573 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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